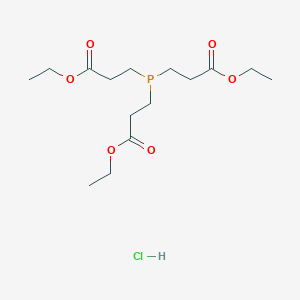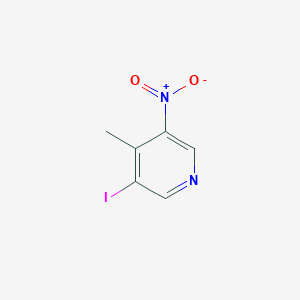
Triethyl 3,3',3''-phosphanetriyltripropionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride is a chemical compound with the molecular formula C15H27O6P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used in research settings due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride typically involves the reaction of tris(2-carboxyethyl)phosphine hydrochloride with ethanol and thionyl chloride. The reaction is carried out at room temperature, and the resulting mixture is concentrated and dried under vacuum to yield the desired compound .
Industrial Production Methods
Industrial production methods for Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining strict reaction conditions and using high-purity reagents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is employed in biochemical studies to investigate the role of phosphorus in biological systems.
Medicine: Research involving this compound includes its potential use in drug development and as a tool for studying cellular processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. Its effects are mediated through the formation of stable complexes and the modulation of enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
Trimethyl 3,3’,3’'-phosphinetriyltripropanoate: This compound is structurally similar but has different alkyl groups attached to the phosphorus atom.
Triethylamine: Although not a direct analog, it shares some chemical properties and is used in similar applications.
Uniqueness
Triethyl 3,3’,3’'-phosphanetriyltripropionate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules. This versatility makes it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C15H28ClO6P |
|---|---|
Molecular Weight |
370.80 g/mol |
IUPAC Name |
ethyl 3-bis(3-ethoxy-3-oxopropyl)phosphanylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H27O6P.ClH/c1-4-19-13(16)7-10-22(11-8-14(17)20-5-2)12-9-15(18)21-6-3;/h4-12H2,1-3H3;1H |
InChI Key |
DKKQGFCJPUFKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCP(CCC(=O)OCC)CCC(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
